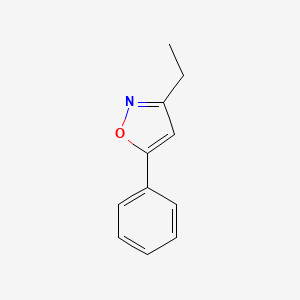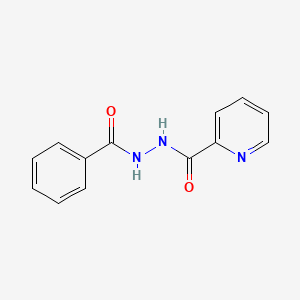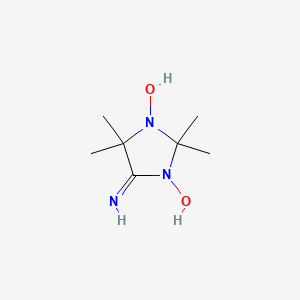
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine is a unique organic compound characterized by its imidazolidine ring structure with two hydroxyl groups and four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine typically involves the cyclocondensation of appropriate diamines, bisamides, or urea derivatives with aqueous glyoxal. The reaction is usually catalyzed by acids and conducted under reflux conditions in solvents like acetonitrile . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the imine group can produce primary or secondary amines.
科学研究应用
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine involves its interaction with specific molecular targets and pathways. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3,4,5-Tetramethyl-2-methyleneimidazoline: This compound shares a similar imidazolidine ring structure but differs in the presence of a methylene group instead of hydroxyl groups.
4,5-Dihydroxy-2-imidazolidinone: This compound has a similar hydroxyl-substituted imidazolidine ring but lacks the methyl groups.
Uniqueness
1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
91575-47-2 |
|---|---|
分子式 |
C7H15N3O2 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine |
InChI |
InChI=1S/C7H15N3O2/c1-6(2)5(8)9(11)7(3,4)10(6)12/h8,11-12H,1-4H3 |
InChI 键 |
KJMADVICFNMZNS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=N)N(C(N1O)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


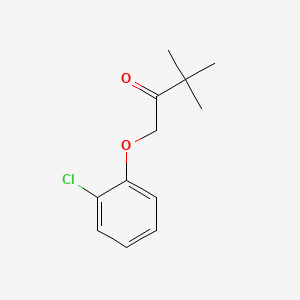


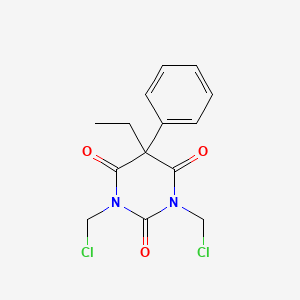
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
![2-hydroxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B14160134.png)
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)
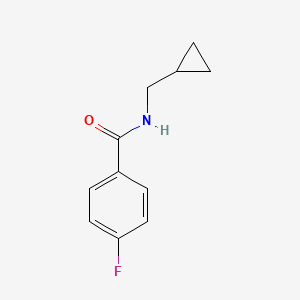

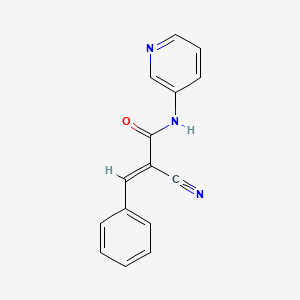
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
